molecular formula C17H15ClN2O3S B2999364 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine

Cat. No.: B2999364
M. Wt: 362.8 g/mol
InChI Key: ZGOUDMAXJJTRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine is a synthetic small molecule belonging to the 1,3-oxazole chemical class, a scaffold renowned in medicinal chemistry for its versatile biological activities . This compound features a benzenesulfonyl group and a 2-chlorophenyl substituent on the oxazole core, a structure analogous to compounds investigated for their potent effects on the central nervous system (CNS), particularly as ligands for serotonin receptors like 5-HT6, which are targets for neurological and psychiatric disorders . The 1,3-oxazole nucleus is a privileged structure found in numerous naturally occurring and synthetic bioactive molecules, demonstrating a wide spectrum of properties including significant antimicrobial and antibiofilm activities against resistant bacterial and fungal strains such as C. albicans . Researchers value this compound as a key intermediate or final product in multi-step synthetic routes for constructing complex heterocyclic molecules with potential pharmacological applications. The presence of the N,N-dimethylamino group and sulfonamide functionality contributes to its physicochemical properties and potential for target interaction. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-20(2)17-16(24(21,22)12-8-4-3-5-9-12)19-15(23-17)13-10-6-7-11-14(13)18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOUDMAXJJTRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and potential clinical applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16ClN2O2S\text{C}_{15}\text{H}_{16}\text{ClN}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The oxazole ring is known for its role in modulating biological activity through interactions with biological macromolecules.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Non-Small Cell Lung Cancer (NSCLC)
    • Objective : To evaluate the cytotoxicity against NSCLC cell lines.
    • Findings : The compound demonstrated an IC50 value of approximately 0.1 µM against the NCI-H522 cell line, indicating potent antitumor activity .
  • Study on Melanoma
    • Objective : Assess the selectivity and efficacy against melanoma cells.
    • Findings : The compound showed a TGI (Total Growth Inhibition) value between 0.5 to 0.6 µM against SK-MEL-2 melanoma cells, suggesting effective growth inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzenesulfonyl and chlorophenyl moieties can significantly impact the biological activity of the compound. For instance, substituents at specific positions on the aromatic rings can enhance or diminish the compound's affinity for its biological targets.

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cells
Alteration of alkyl substituentsChanges in solubility and bioavailability

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that the compound has favorable absorption characteristics and a moderate half-life in biological systems, which may support its use in clinical settings.

Toxicity Studies

While the therapeutic potential is promising, toxicity assessments are essential for ensuring safety in clinical applications. Early studies indicate that this compound exhibits a favorable safety profile at therapeutic doses; however, further comprehensive toxicity evaluations are warranted.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Oxazole Core

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Positions 2, 4, 5) Molecular Formula Molecular Weight Key Properties/Findings Reference
Target Compound 2-(2-Chlorophenyl), 4-(Benzenesulfonyl), N,N-Dimethyl C₁₇H₁₆ClN₂O₃S 370.84 High lipophilicity due to Cl and dimethylamine; benzenesulfonyl enhances stability. -
4-(Benzenesulfonyl)-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine 2-Furan-2-yl, 4-Benzenesulfonyl, N,N-Dimethyl C₁₅H₁₄N₂O₄S 318.35 Reduced steric bulk compared to Cl-substituted analogs; furan increases polarity.
N-Benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-amine 2-Furyl, 4-(4-Chlorophenyl)sulfonyl, N-Benzyl C₂₀H₁₆ClN₂O₄S 431.87 Benzyl group improves solubility; 4-Cl enhances halogen bonding.
4-(Benzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine 2-Phenyl, 4-Benzenesulfonyl, N-(Pyridin-3-ylmethyl) C₂₂H₁₇FN₂O₃S 408.45 Pyridinylmethyl introduces basicity; phenyl lacks halogen-mediated interactions.
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine 2-(2-Chlorophenyl), 4-Benzenesulfonyl, N-(Morpholinylpropyl) C₂₃H₂₅ClN₄O₄S 505.00 Morpholinylpropyl enhances solubility via tertiary amine; higher molecular weight.

Heterocycle Modifications: Oxazole vs. Thiazole

  • Thiazole Derivatives (): Compounds like 2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine (C₁₉H₂₀ClN₃O₅S₃, MW = 532.05) replace oxazole with thiazole (S instead of O).

Halogen and Functional Group Effects

  • Chlorine vs. Fluorine :

    • Fluorinated analogs (e.g., 4-(4-fluorobenzene-1-sulfonyl)-N-[(4-fluorophenyl)methyl]-2-phenyl-1,3-oxazol-5-amine , C₂₂H₁₆F₂N₂O₃S) exhibit higher polarity and bioavailability compared to chlorinated derivatives .
    • 2-Chlorophenyl in the target compound enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Amine Substituent Modifications

  • N,N-Dimethyl (Target Compound): Increases lipophilicity but limits hydrogen-bonding capacity.
  • N-Benzyl (): Introduces aromatic π-π interactions but may reduce metabolic stability.
  • N-Morpholinylpropyl (): Enhances solubility via tertiary amine, beneficial for pharmacokinetics.

Key Research Findings

Synthetic Accessibility : Compounds with simpler substituents (e.g., furan-2-yl, phenyl) are more readily synthesized than those with complex groups like morpholinylpropyl .

Stability : Benzenesulfonyl groups improve thermal and oxidative stability across analogs .

Crystallography : SHELX software () is widely used for structural determination of such heterocycles, confirming substituent positioning .

Q & A

Q. Structural Modifications :

  • Introduce polar substituents (e.g., -OH, -NH₂) to improve solubility.
  • Replace chlorophenyl with fluorophenyl to reduce metabolic degradation .

Q. In Silico ADMET Prediction :

  • Use SwissADME to predict LogP (target ≤3), CYP450 inhibition, and BBB permeability.
  • Prioritize derivatives with high topological polar surface area (TPSA >60 Ų) for reduced toxicity .

Q. How do crystallographic data inform hydrogen-bonding networks in derivatives?

  • Methodological Answer :

Analyze hydrogen bonds via graph-set notation (e.g., S(6) motifs for intramolecular N–H···O bonds).

Compare packing patterns (e.g., π-π stacking of benzene rings vs. sulfonyl-O···H-N interactions) using Mercury CSD.

Correlate with solubility: Stronger H-bond networks reduce solubility but enhance stability .

Q. What experimental designs address low reproducibility in biological assays?

  • Methodological Answer :

Q. Standardized Protocols :

  • Use fixed cell lines (e.g., AtT-20 for CRF-induced ACTH secretion) to minimize variability .

Q. Statistical Rigor :

  • Employ ANOVA with post-hoc Tukey tests (n ≥ 3 replicates).
  • Include positive controls (e.g., antalarmin for CRF₁ antagonism) .

Q. Data Validation :

  • Cross-validate cytotoxicity results with orthogonal assays (e.g., MTT and ATP-luminometry) .

Data Contradiction Analysis

Q. How to reconcile conflicting cytotoxicity data across studies?

  • Methodological Answer :

Q. Assay-Specific Factors :

  • Daphnia magna assays may overestimate toxicity vs. mammalian cell lines due to membrane permeability differences .

Q. Compound Stability :

  • Verify stability in assay media via HPLC (e.g., degradation at pH >7).

Q. Dose-Response Curves :

  • Use nonlinear regression (variable slope) to account for partial agonist effects .

Q. Why do structural analogs show divergent receptor selectivity profiles?

  • Methodological Answer :

Q. Steric Effects :

  • Bulkier substituents (e.g., 2-chlorophenyl) may hinder CRF₁ binding vs. CRF₂α.

Q. Electrostatic Mapping :

  • Generate electrostatic potential surfaces (Gaussian 09) to identify regions influencing selectivity.

Q. Mutagenesis Studies :

  • Replace CRF₁ residues (e.g., Glu206) to test binding interactions .

Methodological Tools

Task Tools/Software Key References
CrystallographySHELXL, WinGX, ORTEP-3
Molecular DockingAutoDock Vina, Schrödinger
ADMET PredictionSwissADME, pkCSM
Statistical AnalysisGraphPad Prism, R

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.